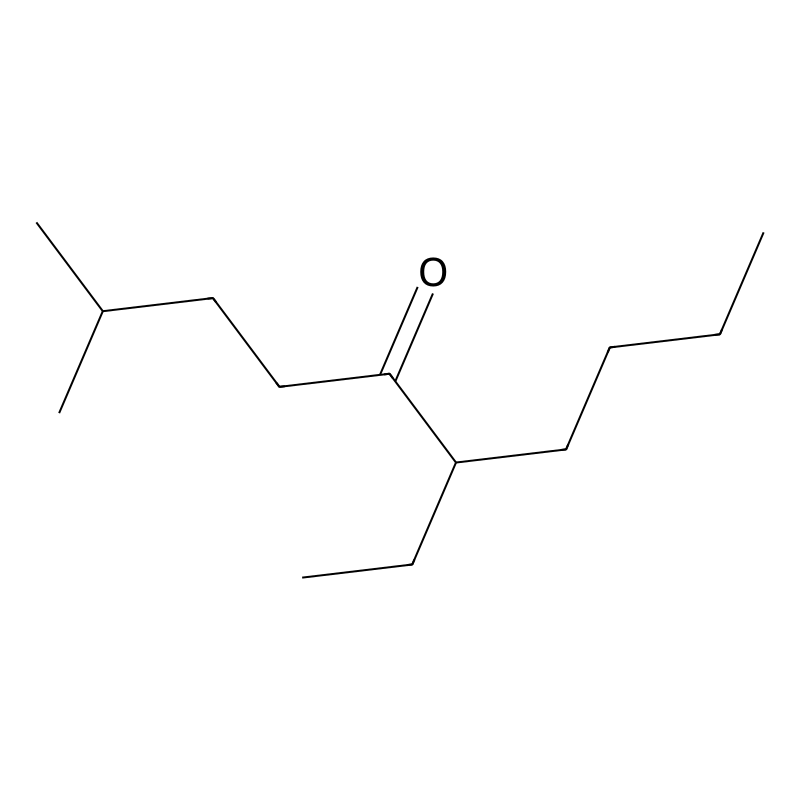

6-Ethyl-2-methyldecan-5-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Ethyl-2-methyldecan-5-one is an organic compound characterized by its unique structure, which consists of a ketone functional group attached to a decane backbone with ethyl and methyl substituents. Its molecular formula is , and it has a molecular weight of approximately 198.35 g/mol. The compound is typically a colorless to pale yellow liquid with a pleasant odor, making it of interest in various applications, particularly in the fragrance and flavor industries.

The reactivity of 6-Ethyl-2-methyldecan-5-one primarily involves nucleophilic addition reactions typical of ketones. It can undergo:

- Nucleophilic Addition: Reacting with nucleophiles such as Grignard reagents or organolithium compounds to form alcohols.

- Oxidation: The ketone can be oxidized to form carboxylic acids under strong oxidizing conditions.

- Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties.

The synthesis of 6-Ethyl-2-methyldecan-5-one can be accomplished through several methods:

- Alkylation Method: A common approach involves the alkylation of 2-methyl-5-decanone using ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is typically performed in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran under reflux conditions.

- Oxidation of Alcohols: Starting from the corresponding alcohol (6-Ethyl-2-methyldecanol), oxidation can yield the desired ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

- Dehydration Reactions: The dehydration of alcohols derived from saturated fatty acids may also yield ketones under acidic conditions.

6-Ethyl-2-methyldecan-5-one finds applications in various fields:

- Fragrance Industry: Due to its pleasant odor, it is utilized in perfumes and scented products.

- Flavoring Agent: It can be used as a flavoring agent in food products.

- Chemical Intermediate: This compound serves as an intermediate in organic synthesis for producing other complex molecules.

Several compounds share structural similarities with 6-Ethyl-2-methyldecan-5-one, which may help highlight its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-5-decanone | A simpler ketone without ethyl substitution | |

| 6-Methyl-2-decanone | Similar structure but with a different methyl position | |

| 4-Ethyl-3-heptanone | Shorter carbon chain, affecting physical properties | |

| 3-Hexanone | A smaller ketone that lacks the ethyl group |

The uniqueness of 6-Ethyl-2-methyldecan-5-one lies in its specific arrangement of substituents and longer carbon chain, which may confer distinct sensory properties and reactivity compared to these similar compounds.